2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
Beschreibung
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide features a pyrazole core substituted with an amino group (NH₂) at position 5, an ethylamino group (NHCH₂CH₃) at position 3, and a 1,2,4-oxadiazole ring bearing an o-tolyl (2-methylphenyl) group at position 2. The acetamide side chain is connected to an m-tolyl (3-methylphenyl) group.
Key structural features influencing activity:
- o-Tolyl group: May enhance steric interactions in binding pockets.
- Ethylamino group: Provides hydrogen-bonding capability and moderate lipophilicity.
- m-Tolyl acetamide: Balances solubility and membrane permeability.
Eigenschaften
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-4-25-22-19(23-27-21(29-32-23)17-11-6-5-9-15(17)3)20(24)30(28-22)13-18(31)26-16-10-7-8-14(2)12-16/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYYXWNMBPFGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.47 g/mol. The structure features a pyrazole ring linked to an oxadiazole moiety and an acetamide group, which may contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and pyrazole rings have demonstrated potent activity against various bacterial strains. A study indicated that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, with some demonstrating significant inhibition of cell proliferation. For example, a derivative was tested against several carcinoma cell lines and showed promising results in reducing cell viability. The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Some studies indicate that compounds with similar structures can inhibit specific enzymes involved in critical metabolic pathways, potentially leading to reduced growth rates in pathogens or cancer cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation as an anticancer agent.
Case Studies
One notable study evaluated a series of oxadiazole-containing compounds for their antiproliferative effects on cancer cell lines. The results indicated that modifications in the substituents significantly impacted the biological activity, with some derivatives exhibiting IC50 values lower than 10 μM against various cancer types . This highlights the importance of structural optimization in enhancing the therapeutic potential of such compounds.
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
1,2,4-Oxadiazole-Bearing Pyrazoles
- Compound 28 (): Contains a 3-methyl-1,2,4-oxadiazole linked to a trifluoromethylpyrazole and a nitrophenylacetamide.
- Z9 (): Features a 1,2,4-oxadiazole attached to a 4-methoxyphenyl group and a cyclopentyl-acetamide. The methoxy group introduces polarizability, whereas the target compound’s m-tolyl group offers hydrophobicity for membrane penetration .
- Compound: Contains a methylsulfanyl (SCH₃) group on the pyrazole and a 2-chlorobenzyl acetamide. The sulfur atom may improve stability against oxidative metabolism compared to the target’s ethylamino group, but the chloro substituent increases molecular weight (484.96 vs. ~450 estimated for the target) .
Pyrazole-Thiazole Hybrids
- Compound 41 (): A thiazole-linked pyrazole with a methylphenyl group.
Substituent Effects on Pharmacological Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s ethylamino group (electron-donating) contrasts with Compound 28’s trifluoromethyl group (electron-withdrawing), which may influence target binding kinetics .
Q & A
Q. What synthetic strategies are most effective for preparing this compound, and how can intermediates be optimized for yield and purity?
- Methodological Answer : A two-step approach is typically employed: (i) Condensation of substituted pyrazole precursors with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to isolate intermediates . (ii) Functionalization of the oxadiazole core via Huisgen cycloaddition or nucleophilic substitution, monitored by TLC to ensure reaction completion. Optimizing stoichiometry (e.g., 1:1 molar ratio of amino-oxadiazole to chloroacetyl chloride) improves yields to ~70–85% .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and HRMS:
- ¹H NMR : Key signals include the ethylamino protons (δ 1.2–1.4 ppm, triplet) and o-tolyl methyl group (δ 2.3 ppm, singlet) .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
- X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry, as seen in analogous pyrazole-oxadiazole hybrids .
Q. What preliminary biological screening assays are suitable for evaluating its anti-exudative or anticancer potential?
- Methodological Answer :
- Anti-exudative activity : Use carrageenan-induced paw edema models in rodents, comparing inhibition rates to indomethacin .
- Anticancer screening : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values <10 µM indicating promising activity .
Advanced Research Questions
Q. How can substituent effects (e.g., o-tolyl vs. m-tolyl) be systematically studied to enhance target binding affinity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with para- or meta-substituted aryl groups and compare docking scores (e.g., AutoDock Vina) against targets like COX-2 or EGFR .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., o-tolyl’s steric bulk) to bioactivity using multivariate regression .
Q. What computational methods resolve contradictions in proposed binding modes between docking simulations and experimental mutagenesis data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of predicted poses .
- Alanine Scanning : Mutate key residues (e.g., EGFR’s Lys721) and measure ΔΔG binding energy changes to validate docking hypotheses .
Q. How can regioselectivity challenges during oxadiazole ring formation be mitigated to avoid byproducts?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 4 h) and improve regioselectivity via controlled heating .
- Catalytic Optimization : Use Cu(I) catalysts for Huisgen cycloaddition, achieving >90% regioselectivity for 1,4-disubstituted triazoles .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low solubility (logP >5) often necessitates formulation with cyclodextrins .
- Metabolite Identification : Use hepatic microsomes to detect oxidative metabolites (e.g., N-deethylation) that may reduce activity .
Data Contradiction Analysis
Q. How to interpret conflicting SAR data where electron-withdrawing groups enhance activity in some assays but reduce it in others?
- Methodological Answer :
- Target-Specific Effects : Test analogs against multiple targets (e.g., COX-2 vs. 5-LOX). Nitro groups may enhance COX-2 inhibition but destabilize 5-LOX binding .
- QSAR Modeling : Develop separate models for each target using Hammett σ constants and π-hydrophobicity parameters to rationalize divergences .
Methodological Resources
- Synthetic Protocols : Detailed procedures for chloroacetylation and oxadiazole cyclization .
- Computational Tools : B3LYP/SDD for conformational analysis ; AutoDock for binding studies .
- Biological Assays : Standardized MTT and edema protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
